

An In-Depth Technical Guide to the Nickel-Samarium Phase Diagram

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Compound of Interest

Compound Name: Nickel;samarium

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Nickel-Samarium (Ni-Sm) binary phase diagram. It is intended to serve as a core resource for researchers, scientists, and professionals in drug development who require a thorough understanding of the phase relationships and material properties within this system. This document summarizes key quantitative data, details relevant experimental methodologies, and presents a visual workflow for phase diagram determination.

Introduction to the Nickel-Samarium System

The Nickel-Samarium system is characterized by a series of intermetallic compounds that are of interest for various applications, including magnetic materials and hydrogen storage. An accurate understanding of the phase diagram is crucial for the development and optimization of alloys with desired properties. The assessed Ni-Sm phase diagram is a complex system featuring multiple invariant reactions and intermetallic phases.

Quantitative Data of the Nickel-Samarium Phase Diagram

The following tables summarize the critical quantitative data for the Ni-Sm system, including the invariant reactions and the crystallographic data of the identified intermetallic compounds.

Invariant Reactions

The Ni-Sm phase diagram is characterized by several eutectic and peritectic reactions. A thermodynamic reassessment of the Sm-Ni binary system has identified three eutectic reactions.^[1] The table below lists the known invariant reactions with their corresponding temperatures and the compositions of the phases involved.

Reaction Type	Temperature (°C)	Temperature (K)	Reaction	Composition (at. % Ni) of Liquid	Composition (at. % Ni) of Solid 1	Composition (at. % Ni) of Solid 2
Eutectic	1275	1548	$L \leftrightarrow (Ni) + Sm2Ni17$	Data not available	Data not available	Data not available
Eutectic	821	1094	$L \leftrightarrow SmNi + SmNi2$	Data not available	Data not available	Data not available
Eutectic	623	896	$L \leftrightarrow (Sm) + Sm3Ni$	Data not available	Data not available	Data not available
Peritectic	Data not available	Data not available	$L + Sm2Ni17 \leftrightarrow SmNi5$	Data not available	Data not available	-
Peritectic	Data not available	Data not available	$L + SmNi5 \leftrightarrow Sm2Ni7$	Data not available	Data not available	-
Peritectic	Data not available	Data not available	$L + Sm2Ni7 \leftrightarrow SmNi3$	Data not available	Data not available	-
Peritectic	Data not available	Data not available	$L + SmNi3 \leftrightarrow SmNi2$	Data not available	Data not available	-
Peritectic	Data not available	Data not available	$L + SmNi2 \leftrightarrow SmNi$	Data not available	Data not available	-
Peritectic	Data not available	Data not available	$L + Sm3Ni \leftrightarrow Sm7Ni3$	Data not available	Data not available	-
Peritectic	Data not available	Data not available	$L + Sm7Ni3 \leftrightarrow Sm3Ni2$	Data not available	Data not available	-

Note: The exact compositions of the phases involved in the invariant reactions are not readily available in the reviewed literature.

Crystal Structure of Intermetallic Compounds

The Ni-Sm system contains a significant number of stable intermetallic compounds.[2] The crystallographic data for these phases are presented below.

Phase	Pearson Symbol	Space Group	Prototype	a (Å)	b (Å)	c (Å)	β (°)
Sm3Ni	oP16	Pnma	Fe3C	9.06	6.98	9.68	-
Sm7Ni3	hP20	P63mc	Th7Fe3	9.98	-	6.34	-
Sm3Ni2	oP20	Pnma	7.02	9.75	13.52	-	-
SmNi	oC8	Cmcm	CrB	3.78	10.42	4.28	-
SmNi2	cF24	Fd-3m	Cu2Mg	7.23	-	-	-
SmNi3	hP24	P63/mmc	PuNi3	5.00	-	24.50	-
Sm2Ni7	hP36	P63/mmc	Ce2Ni7	5.01	-	24.34	-
Sm5Ni19	hR24	R-3m	Ce5Co19	5.02	-	48.68	-
SmNi5	hP6	P6/mmm	CaCu5	4.97	-	3.97	-
Sm2Ni17	hP38	P63/mmc	Th2Ni17	8.40	-	8.16	-

Note: This table is a compilation of data from various sources and may be subject to refinement with further research.

Experimental Protocols

The determination of the Ni-Sm phase diagram relies on a combination of experimental techniques to identify phase transitions and characterize the crystal structures of the present phases.

Sample Preparation

High-purity nickel (99.9 wt%) and samarium (99.9 wt%) are used as starting materials. The alloys are typically prepared by arc melting the constituent elements in an argon atmosphere to prevent oxidation. To ensure homogeneity, the alloy buttons are usually melted multiple times.

The prepared alloys are then subjected to annealing at various temperatures in evacuated quartz tubes followed by quenching in water to preserve the high-temperature equilibrium microstructures.

Differential Thermal Analysis (DTA)

Differential Thermal Analysis is a primary technique for determining the temperatures of phase transitions such as eutectic, peritectic, and solid-state transformations.

- **Apparatus:** A high-temperature DTA instrument capable of reaching at least 1600°C is required.
- **Procedure:** A small, representative sample of the Ni-Sm alloy (typically 50-100 mg) is placed in an inert crucible (e.g., alumina or tungsten). An inert reference material (e.g., alumina) is placed in an identical crucible. The samples are heated and cooled at a controlled rate (e.g., 5-20 K/min) under a protective argon atmosphere.
- **Analysis:** The temperature difference between the sample and the reference is recorded as a function of temperature. Endothermic and exothermic peaks in the DTA curve correspond to phase transitions.

X-ray Diffraction (XRD)

X-ray Diffraction is used to identify the crystal structures of the phases present in the alloys at different compositions and temperatures.

- **Apparatus:** A powder X-ray diffractometer with a high-temperature attachment is ideal for in-situ studies.
- **Procedure:** The annealed and quenched alloy samples are ground into a fine powder. The powder is then mounted on a sample holder and scanned with monochromatic X-rays over a range of 2θ angles. For high-temperature XRD, the sample is heated in a controlled atmosphere within the diffractometer.
- **Analysis:** The resulting diffraction pattern is a plot of X-ray intensity versus 2θ . The positions and intensities of the diffraction peaks are used to identify the crystal structure and determine

the lattice parameters of each phase by comparing the experimental data with crystallographic databases.

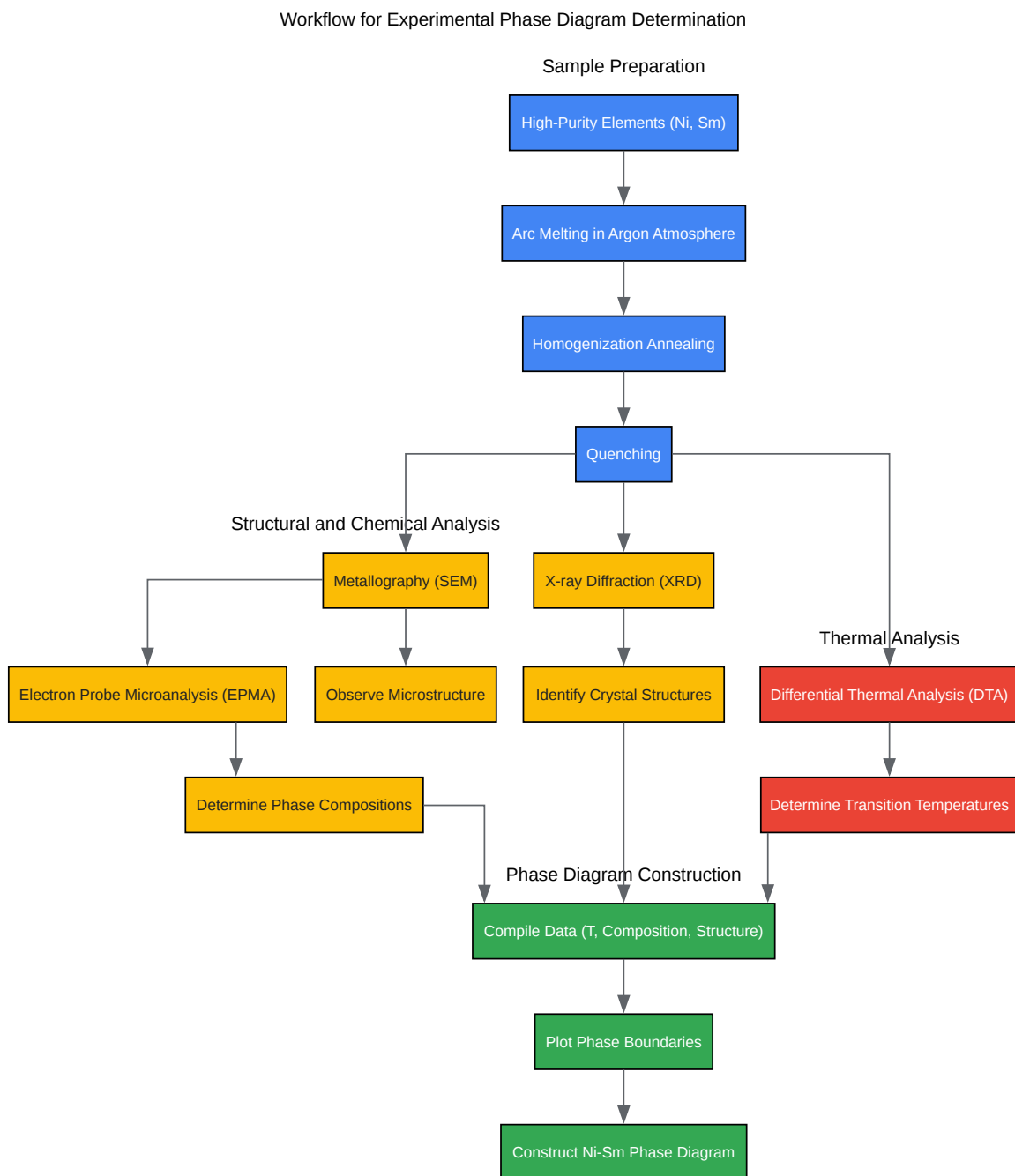
Metallography and Electron Probe Microanalysis (EPMA)

Metallographic examination reveals the microstructure of the alloys, including the number of phases, their morphology, and distribution. EPMA provides quantitative chemical analysis of the individual phases.

- **Preparation:** The annealed and quenched samples are mounted in a conductive resin, followed by grinding with successively finer SiC papers and polishing with diamond suspensions to obtain a mirror-like surface. The polished samples are then etched with a suitable reagent (e.g., a solution of nitric acid in ethanol) to reveal the microstructure.
- **Analysis:** The microstructure is observed using optical microscopy and scanning electron microscopy (SEM). The chemical composition of each phase is determined using an electron probe microanalyzer, which bombards the sample with a focused electron beam and analyzes the characteristic X-rays emitted.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of a binary phase diagram, such as that of the Nickel-Samarium system.



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Caption: Experimental workflow for determining the Ni-Sm phase diagram.

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References

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